molecular formula C14H18O3 B8790388 2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid CAS No. 5449-68-3

2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid

Cat. No.: B8790388
CAS No.: 5449-68-3
M. Wt: 234.29 g/mol
InChI Key: AOHSAQWYEVFRKD-UHFFFAOYSA-N
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Description

2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid is an organic compound that features a cyclohexyl ring, a phenyl group, and a carboxylic acid functional group

Properties

CAS No.

5449-68-3

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

2-(1-hydroxycyclohexyl)-2-phenylacetic acid

InChI

InChI=1S/C14H18O3/c15-13(16)12(11-7-3-1-4-8-11)14(17)9-5-2-6-10-14/h1,3-4,7-8,12,17H,2,5-6,9-10H2,(H,15,16)

InChI Key

AOHSAQWYEVFRKD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(C2=CC=CC=C2)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid can be achieved through several methods. One common approach involves the reaction of cyclohexanone with phenylmagnesium bromide to form a Grignard reagent, which is then hydrolyzed to yield the desired product . Another method involves the oxidation of 1-hydroxycyclohexyl phenyl ketone using oxidizing agents such as chromium trioxide (CrO3) or bismuth (III) oxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The use of catalysts such as ZnCl2 or iodine under solvent-free conditions has been reported to improve yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted acid, donating a proton to acceptor molecules . It may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid is unique due to its specific structural arrangement, which combines a cyclohexyl ring with a phenyl group and a carboxylic acid functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

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